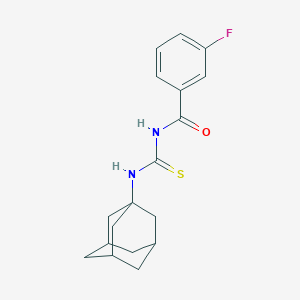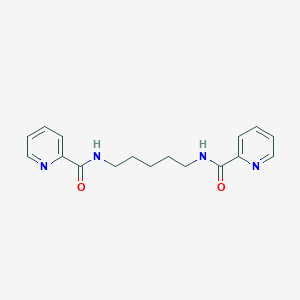![molecular formula C17H15N3O3 B252584 N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research for its anti-inflammatory and anti-cancer properties. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields of research.
Mécanisme D'action
BAY 11-7082 works by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. By inhibiting NF-κB, BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition, which allows for targeted inhibition of inflammation and cancer cell growth. However, its use in lab experiments may be limited by its potential toxicity and off-target effects, which can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for research involving BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB, which may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of BAY 11-7082 in combination with other anti-inflammatory or anti-cancer agents, to determine whether it can enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of BAY 11-7082, which may lead to the identification of new therapeutic targets.
Méthodes De Synthèse
BAY 11-7082 can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with benzofuran-2-carboxylic acid, followed by the addition of N,N-dimethylformamide and thionyl chloride. The resulting product is then reacted with 2-aminoethylamine to form the final compound.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its anti-inflammatory properties, particularly in the treatment of various diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has also been shown to have anti-cancer properties, with potential applications in the treatment of various types of cancer including breast, prostate, and pancreatic cancer.
Propriétés
Nom du produit |
N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide |
|---|---|
Formule moléculaire |
C17H15N3O3 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
N-[2-(1-benzofuran-2-carbonylamino)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c21-16(13-6-3-4-8-18-13)19-9-10-20-17(22)15-11-12-5-1-2-7-14(12)23-15/h1-8,11H,9-10H2,(H,19,21)(H,20,22) |
Clé InChI |
VQCWBAFFDWDUSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCNC(=O)C3=CC=CC=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCNC(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[6-(5-bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252514.png)
![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252570.png)
![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)
![4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B252576.png)
![N-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}-2-pyridinecarboxamide](/img/structure/B252581.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)furan-2-carboxamide](/img/structure/B252583.png)
![N-{3-[(2-phenylacetyl)amino]propyl}-2-furamide](/img/structure/B252585.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)

